molecular formula C16H32O B1139638 (Z)-10-Hexadecen-1-ol

(Z)-10-Hexadecen-1-ol

Cat. No.: B1139638
M. Wt: 240.42 g/mol
InChI Key: UXPGIAKYFWIYGT-SREVYHEPSA-N
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Description

(Z)-Hexadec-10-en-1-ol is a monounsaturated primary alcohol with a 16-carbon chain and a cis-configured double bond at the 10th position. These compounds share the molecular formula C₁₆H₃₂O and a molecular weight of ~240.42 g/mol, differing only in double bond position and stereochemistry.

Properties

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

(Z)-hexadec-10-en-1-ol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,17H,2-5,8-16H2,1H3/b7-6-

InChI Key

UXPGIAKYFWIYGT-SREVYHEPSA-N

Purity

≥95%

Synonyms

Z10-16OH; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hexadec-10-en-1-ol can be achieved through several methods. One common approach involves the reduction of (Z)-hexadec-10-en-1-al using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperatures to ensure the selective reduction of the aldehyde group to an alcohol.

Industrial Production Methods: In industrial settings, (Z)-hexadec-10-en-1-ol can be produced through the hydrogenation of (Z)-hexadec-10-en-1-al using a palladium catalyst. This method is preferred for large-scale production due to its efficiency and high yield. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to facilitate the conversion.

Types of Reactions:

    Oxidation: (Z)-hexadec-10-en-1-ol can undergo oxidation reactions to form (Z)-hexadec-10-en-1-al or (Z)-hexadec-10-enoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (Z)-hexadec-10-en-1-amine using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group in (Z)-hexadec-10-en-1-ol can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.

Major Products Formed:

    Oxidation: (Z)-hexadec-10-en-1-al, (Z)-hexadec-10-enoic acid.

    Reduction: (Z)-hexadec-10-en-1-amine.

    Substitution: Various halides or sulfonates depending on the reagent used.

Scientific Research Applications

(Z)-hexadec-10-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavors.

    Biology: The compound is studied for its role in pheromone communication in insects. It is a component of the pheromone blend in certain species, influencing mating behaviors.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: (Z)-hexadec-10-en-1-ol is utilized in the formulation of perfumes and cosmetics due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (Z)-hexadec-10-en-1-ol varies depending on its application:

    Pheromone Communication: In insects, it binds to specific olfactory receptors, triggering a signaling cascade that influences behavior.

    Antimicrobial Activity: The compound integrates into microbial cell membranes, disrupting their integrity and leading to cell lysis.

    Fragrance and Flavor: It interacts with olfactory receptors in humans, producing a sensory response that is perceived as a pleasant odor.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (Z)-hexadec-10-en-1-ol with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Double Bond Position Configuration Key References
(Z)-Hexadec-10-en-1-ol Not provided C₁₆H₃₂O 240.42* 10 Z Inferred from analogs
(Z)-9-Hexadecen-1-ol 10378-01-5 C₁₆H₃₂O 240.42 9 Z
(Z)-11-Hexadecen-1-ol 56683-54-6 C₁₆H₃₂O 240.42 11 Z
(Z,E)-7,11-Hexadecadien-1-ol N/A C₁₆H₃₀O 238.41 7,11 Z,E

Notes:

  • Double bond position significantly impacts molecular geometry and intermolecular interactions. For example, (Z)-9-hexadecen-1-ol has a bend near the center of the chain, whereas (Z)-11-hexadecen-1-ol’s double bond is closer to the terminal hydroxyl group .
  • Dienols (e.g., (Z,E)-7,11-hexadecadien-1-ol) exhibit lower molecular weights due to additional unsaturation, altering solubility and volatility .

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